molecular formula C11H14N2O3 B1434595 (R)-Methyl 3-phenyl-2-ureidopropanoate CAS No. 275378-96-6

(R)-Methyl 3-phenyl-2-ureidopropanoate

Cat. No. B1434595
CAS RN: 275378-96-6
M. Wt: 222.24 g/mol
InChI Key: LUENMTJKPVUQDV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 3-phenyl-2-ureidopropanoate, or (R)-MP2U, is a small molecule that is used in a variety of scientific applications, including organic synthesis, drug discovery, and biochemical research. It is a chiral compound, meaning it has two different forms, which can be distinguished by their optical rotation. This makes it especially useful in drug discovery, as it can be used to create chiral drugs with different effects. In addition, (R)-MP2U has several biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.

Future Directions

: RnBeads: Comprehensive Analysis of DNA Methylation Data : The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Counterpart to GW190425 : A Comprehensive Analysis of Security Challenges and Countermeasures in Wireless Sensing Systems

properties

IUPAC Name

methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-10(14)9(13-11(12)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUENMTJKPVUQDV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 3-phenyl-2-ureidopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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